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Pharmacodynamics and Mechanism of Action

Icatibant exerts its therapeutic effect by competitively and selectively blocking the bradykinin B2 receptor

[1][2].

o Target Pathway: In Hereditary Angioedema (HAE), a deficiency of C1 esterase inhibitor leads to
excessive bradykinin production [1]. This peptide binds to the B2 receptor on vascular endothelial
cells, causing vasodilation, increased vascular permeability, and the characteristic localized swelling
of HAE [2].

¢ Mechanism: Icatibant acts as a synthetic decapeptide antagonist of the bradykinin B2 receptor. By
occupying the receptor, it prevents bradykinin from binding, thereby inhibiting the downstream
signaling cascade that leads to angioedema attacks [2].

The following diagram illustrates this core mechanism and the drug's effect.
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Bradykinin Pathway in HAE
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Icatibant mechanism of action for HAE treatment.

Pharmacokinetic Profile

Icatibant demonstrates predictable pharmacokinetics following subcutaneous administration, characterized

by rapid absorption and a short half-life [3] [1].

Key Pharmacokinetic Parameters

The table below summarizes primary PK parameters from clinical studies in healthy adults and pediatric

HAE patients.
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Value in Pediatric

Value in Value in )
HAE Patients (0.4
Parameter Healthy Adults  Healthy Adults Notes & Context
(30 mg SC) (90 mg SC) mglkg, capped at
30 mg)
Tmax (Time to <1 hour [3] <1 hour [3] Rapid, complete Rapid absorption
Cmax) absorption within 1 post-SC injection.
hour [1]
Cmax (Max 979 £ 262 2,719 + 666 Model-derived, Exhibits dose-
Concentration) ng/mL [3] ng/mL [3] exposure proportionality [3].
comparable to
adults with weight-
based dosing [1]
AUC (Total 2,191 £ 565 6,736 £ 1,230 Model-derived [1] AUC also shows
Exposure) h-ng/mL [3] h-ng/mL [3] dose-proportionality
[3].
Elimination 1.48 £0.35 2.00 £ 0.57 Not specifically Short half-life; no
Half-life (t1/2) hours [3] hours [3] reported; appreciable
population PK accumulation with
model used [1] repeated doses 6
hours apart [3].
Primary Enzymatic Enzymatic Enzymatic In vitro data suggests
Metabolic hydrolysis [2] hydrolysis [2] hydrolysis [2] low potential for
Pathway CYP450-mediated
drug interactions [2].
Excretion Inactive Inactive Inactive Only ~10% of
metabolites metabolites metabolites administered dose

excreted via
urine and feces

[2]

excreted via
urine and feces

[2]

Key observations from PK studies include:

excreted via urine
and feces [2]

recovered in urine as
metabolites [2].

¢ Dose Proportionality: PK parameters for single 30 mg and 90 mg subcutaneous doses
demonstrated dose proportionality [3].
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¢ No Accumulation: Administration of three 30 mg doses at 6-hour intervals showed no appreciable
accumulation of icatibant [3].
¢ Weight-Based Dosing in Pediatrics: A population PK analysis confirmed that a weight band-based

dosing regimen in pediatric patients (2-17 years) provides exposure similar to the 0.4 mg/kg dose and
is therefore appropriate [1].

Clinical Dosing and Administration

Icatibant is indicated for acute attacks of HAE in adults, adolescents, and children aged 2 years and older

[2].

Recommended Dosage Regimen

Patient . L. - .
. Dosage Maximum Injections Administration Notes

Population

Adults 30 mg (3 mL) via A second injection may be given Preferably administered in the
single SC after 6 hours if needed; a third abdominal area; can be self-
injection [2]. after another 6 hours. No more administered after training [2].

than 3 in 24 hours [2].
Pediatrics Based on body In clinical trials, not more than 1 To be administered by a

(2-17 years)

weight (see
detailed table
below) [2].

injection per HAE attack was
administered [2].

Pediatric Weight-Based Dosing

caregiver after training in SC
injection technique [2].

Body Weight Dose Injection Volume
12 kg to 25 kg 10 mg 1.0 mL
26 kg to 40 kg 15 mg 1.5mL
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Body Weight Dose Injection Volume
41 kg to 50 kg 20 mg 2.0 mL
51 kg to 65 kg 25 mg 2.5 mL
>65 kg 30 mg 3.0 mL

Source: Adapted from the Icatibant SMPC [2]

Experimental Protocols and Key Studies

The pharmacokinetic and pharmacodynamic profile of icatibant is supported by robust clinical trials.

¢ Phase | PK Studies (Healthy Volunteers): A key study characterized single- and multiple-dose
plasma pharmacokinetics. Volunteers received a single 30 mg or 90 mg dose, or three 30 mg doses
at 6-hour intervals. Blood samples for PK analysis were collected pre-dose and at multiple time points
post-dose (e.g., 0.25, 0.5, 0.75, 1, 2, 4, 6 hours) to define the concentration-time profile [3].

¢ Pediatric Phase 3 Study (HGT-FIR-086): This was a multicenter, open-label, non-randomized study
in children and adolescents (2 to <18 years) with HAE. The study evaluated the PK, safety, and
efficacy of a single subcutaneous icatibant injection (0.4 mg/kg, max 30 mg) during an acute attack
or in its absence. PK sampling was performed at pre-dose; 0.25, 0.5, 0.75, 1, 2, 4, and 6 hours post-
dose. The study also assessed time to onset of symptom relief (TOSR) using pain scales [4] [5].

¢ Population PK and Exposure-Response Analysis: This analysis pooled data from 141 adults and
31 pediatric patients. A two-compartment model with linear elimination described the data. The
analysis identified body weight as the primary source of variability and supported weight-band dosing
in children. The exposure-response analysis for TOSR showed a flat relationship, indicating the
response plateaued at the exposure levels achieved with the recommended pediatric dose [1].

Safety and Tolerability

The safety profile of icatibant is primarily characterized by injection site reactions.

¢ Very Common Adverse Reactions: Injection site reactions (e.g., redness, swelling, pain, itching,
burning sensation, warmth) occur in the majority of subjects. These are typically mild to moderate,
transient, and resolve without intervention [2].
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e Other Adverse Reactions: Common (=1/100 to <1/10) adverse reactions include dizziness,
headache, nausea, rash, erythema, pruritus, pyrexia, and increased transaminases [2].

e Special Populations: No dose adjustment is needed for patients with hepatic or renal impairment.
Elderly patients ( >65 years) have been shown to have increased systemic exposure, but the clinical
relevance is unknown [2].

Conclusion

Icatibant represents a clinically proven therapeutic option for acute HAE attacks. Its well-characterized
PK/PD profile—featuring rapid absorption, short half-life, targeted B2 receptor antagonism, and a favorable
safety profile—supports its use across a broad age range. The establishment of weight-based dosing in
pediatric patients through population PK modeling is a key advancement in the management of HAE in

children.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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